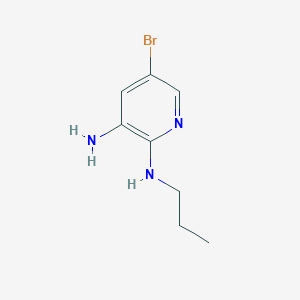

5-bromo-2-N-propylpyridine-2,3-diamine

Description

BenchChem offers high-quality 5-bromo-2-N-propylpyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-N-propylpyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-N-propylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c1-2-3-11-8-7(10)4-6(9)5-12-8/h4-5H,2-3,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJYIFMRLCBFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 5-bromo-2-N-propylpyridine-2,3-diamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of novel chemical entities. This guide provides an in-depth analysis and predicted spectral assignment for 5-bromo-2-N-propylpyridine-2,3-diamine, a substituted heterocyclic compound representative of scaffolds found in pharmaceutical and materials science research. By integrating foundational NMR principles with a logical, multi-technique approach (1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC), we present a self-validating methodology for the unambiguous assignment of all proton and carbon signals. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for molecular characterization.

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of modern chemical research, particularly in drug discovery and development, the absolute confirmation of a molecule's structure is a non-negotiable prerequisite for advancing a compound. Misinterpretation of molecular architecture can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. NMR spectroscopy stands as the gold standard for this purpose, offering granular insights into the chemical environment and connectivity of atoms within a molecule.[1]

The target molecule, 5-bromo-2-N-propylpyridine-2,3-diamine, presents a compelling case study. It features a complex substitution pattern on a pyridine ring—an electron-deficient aromatic system—with a mix of electron-donating amino groups, an electron-withdrawing bromine atom, and a flexible N-propyl side chain. This combination of electronic effects and conformational flexibility requires a systematic and multi-faceted NMR approach to ensure each signal is assigned with high confidence. This guide will deconstruct the process, from theoretical prediction to a detailed experimental workflow, providing the causality behind each analytical choice.

Molecular Structure and Predicted NMR Environments

To begin any spectral assignment, a thorough analysis of the molecule's topology is essential to identify the number of chemically non-equivalent proton and carbon atoms. Each unique environment will produce a distinct signal in the respective NMR spectrum.

The structure of 5-bromo-2-N-propylpyridine-2,3-diamine contains:

-

7 unique proton environments: Two aromatic protons, three distinct sets of protons on the N-propyl chain, and two amine protons (one primary, one secondary).

-

8 unique carbon environments: Five carbons constituting the pyridine ring and three carbons in the N-propyl chain.

Figure 1: Labeled structure of 5-bromo-2-N-propylpyridine-2,3-diamine.

Predictive Spectral Analysis

Before any experiment is conducted, a robust prediction of the ¹H and ¹³C NMR spectra can be formulated based on established principles of chemical shifts, substituent effects, and spin-spin coupling.[2][3]

Predicted ¹H NMR Spectrum

The proton spectrum is analyzed based on chemical shift (δ), signal integration, and multiplicity (splitting pattern).

-

Aromatic Protons (H-4, H-6): Protons on a pyridine ring are typically deshielded and appear in the downfield region (δ > 7.0 ppm) due to the ring's diamagnetic anisotropy.[1] The electron-donating amino groups at C-2 and C-3 will exert a shielding (upfield) effect, while the electronegative nitrogen and the bromine at C-5 will cause deshielding (downfield). H-6, being alpha to the ring nitrogen, is expected to be the most downfield of the two. H-4 and H-6 will not exhibit ortho or para coupling; instead, they will be split into doublets by a small four-bond meta-coupling (⁴J).[1]

-

Amine Protons (H-N2, H-N3): The chemical shifts of N-H protons are highly variable and depend on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. They often appear as broad singlets. In a solvent like DMSO-d₆, these signals become sharper and their coupling may be resolved. The secondary amine (H-N2) may show coupling to the adjacent CH₂ group (H-1').

-

N-Propyl Protons (H-1', H-2', H-3'): These aliphatic protons will appear in the upfield region. The H-1' methylene group, being directly attached to a nitrogen atom, will be the most deshielded of the three.[4] Following the n+1 rule, the terminal methyl (H-3') will be a triplet, the adjacent methylene (H-2') will be a complex multiplet (a sextet), and the N-bound methylene (H-1') will be a triplet.

Table 1: Predicted ¹H NMR Data for 5-bromo-2-N-propylpyridine-2,3-diamine

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | 7.5 - 7.8 | Doublet (d) | ⁴J ≈ 2-3 | 1H |

| H-4 | 7.0 - 7.3 | Doublet (d) | ⁴J ≈ 2-3 | 1H |

| H-N3 (C3-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | - | 2H |

| H-N2 (C2-NH) | 5.0 - 6.0 | Broad Singlet (br s) or Triplet (t) | ³J ≈ 5-6 | 1H |

| H-1' (N-CH₂) | 3.1 - 3.4 | Triplet (t) | ³J ≈ 7 | 2H |

| H-2' (-CH₂-) | 1.5 - 1.8 | Sextet (sxt) | ³J ≈ 7 | 2H |

| H-3' (-CH₃) | 0.9 - 1.1 | Triplet (t) | ³J ≈ 7 | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C spectrum provides a map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment.

-

Pyridine Carbons (C-2 to C-6): Carbons adjacent to the ring nitrogen (C-2, C-6) are significantly deshielded and appear downfield.[5] The carbons bearing the amino groups (C-2, C-3) will also be shifted downfield. The C-5 carbon, bonded to bromine, will experience a "heavy atom effect," which, contrary to inductive effects, often results in an upfield (shielded) shift relative to an unsubstituted carbon.

-

N-Propyl Carbons (C-1', C-2', C-3'): As with the protons, the C-1' carbon attached to nitrogen will be the most downfield signal in the aliphatic region (δ ≈ 40-50 ppm).[6] C-2' will be further upfield, and the terminal methyl carbon C-3' will be the most shielded.

-

Signal Intensity: Carbons with no attached protons (quaternary carbons C-2, C-3, C-5) typically exhibit signals of lower intensity due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[7]

Table 2: Predicted ¹³C NMR Data for 5-bromo-2-N-propylpyridine-2,3-diamine

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | 155 - 158 | Quaternary, attached to two N atoms |

| C-6 | 145 - 148 | CH, alpha to ring N |

| C-3 | 138 - 142 | Quaternary, attached to N |

| C-4 | 120 - 125 | CH |

| C-5 | 105 - 110 | Quaternary, attached to Br (heavy atom effect) |

| C-1' | 45 - 50 | CH₂ |

| C-2' | 22 - 26 | CH₂ |

| C-3' | 10 - 13 | CH₃ |

Experimental Design for Unambiguous Assignment

A robust assignment cannot rely on 1D spectra alone. A suite of 2D NMR experiments is required to build a self-validating network of correlations that confirms the molecular structure.

Detailed Experimental Protocol

-

Sample Preparation:

-

Analyte: Dissolve ~10-15 mg of 5-bromo-2-N-propylpyridine-2,3-diamine.

-

Solvent: Use 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of solubilizing a wide range of compounds. Crucially, it slows down the exchange rate of N-H protons, allowing them to be observed as sharper signals and often revealing their coupling to adjacent protons.[8]

-

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

-

Procedure: Place the dissolved sample in a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

-

-

Spectrometer & 1D Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition for Structural Elucidation:

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[1] It is essential for tracing the connectivity of the N-propyl chain and confirming the H-4/H-6 meta-coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J-coupling). It provides a direct and unambiguous link between the ¹H and ¹³C spectra for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is the key experiment for assigning quaternary carbons and piecing together different fragments of the molecule.

-

Figure 2: Experimental workflow for complete NMR spectral assignment.

A Logic-Based Path to Final Assignment

The final assignment is achieved by systematically integrating the data from all experiments.

-

Assign the N-Propyl Group: The upfield region of the ¹H spectrum (δ 0.9-3.5 ppm) will contain the propyl signals. The triplet (3H), sextet (2H), and triplet (2H) pattern is characteristic. The COSY spectrum will show a clear correlation path: H-3' ↔ H-2' ↔ H-1', confirming the propyl fragment. The HSQC will then directly link H-1' to C-1', H-2' to C-2', and H-3' to C-3'.

-

Assign the Aromatic Protons: The downfield region (δ 7.0-8.0 ppm) will show two doublets. The COSY spectrum should show a weak cross-peak between them, confirming their meta-coupling. Based on proximity to the ring nitrogen, the more downfield signal is assigned to H-6, and the other to H-4. HSQC will then assign C-6 and C-4.

-

Assign the Amine Protons: The broad signals are assigned to the NH protons. If coupling is observed between H-N2 and H-1' in the COSY spectrum, this confirms the assignment of the secondary amine.

-

Assign the Quaternary Carbons using HMBC: This is the final and most critical step. Key expected correlations that lock the structure are:

-

H-1' (N-CH₂) → C-2: This three-bond correlation definitively links the N-propyl group to the C-2 position of the pyridine ring.

-

H-4 → C-2, C-3, C-5, C-6: These correlations will confirm the positions of the quaternary carbons relative to H-4.

-

H-6 → C-2, C-4, C-5: These correlations provide redundant confirmation of the ring structure.

-

Figure 3: Key expected HMBC correlations for structural verification.

Conclusion

The structural elucidation of a molecule like 5-bromo-2-N-propylpyridine-2,3-diamine is a systematic process that moves from theoretical prediction to multi-dimensional experimental verification. By combining 1D ¹H and ¹³C NMR with 2D COSY, HSQC, and HMBC experiments, a network of intra-molecular correlations can be built. This network serves as a self-validating proof of the proposed structure, providing the high level of confidence required for decision-making in competitive research and development environments. The methodology detailed in this guide is broadly applicable to the characterization of complex organic molecules and underscores the power of modern NMR spectroscopy.

References

- Gunther, H. (1995). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Comprehensive guide to modern NMR experiments).

- BenchChem. (2025).

-

Kwan, E. E., & Huang, S. G. (2008). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 73(19), 7729–7731. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer.

-

Michigan State University Department of Chemistry. (n.d.). Proton Chemical Shift Ranges. [Link]

-

Taylor & Francis Online. (2006). Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines. Spectroscopy Letters. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

Structural Characterization and Crystallographic Profiling of 5-Bromo-2-N-propylpyridine-2,3-diamine

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 5-bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2) is a highly versatile halogenated aminopyridine building block. It is frequently utilized in the synthesis of complex imidazo[4,5-b]pyridine pharmacophores, which are critical in the development of kinase inhibitors and antiarrhythmic agents. Understanding its solid-state behavior through Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) is paramount for drug development professionals. The crystal packing of this molecule is governed by a delicate interplay between the steric bulk of the N-propyl chain, the hydrogen-bonding capacity of the vicinal diamines, and the highly directional halogen bonding induced by the C5-bromine atom.

This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic characterization of 5-bromo-2-N-propylpyridine-2,3-diamine, detailing the causality behind experimental choices and presenting predictive structural models based on homologous bromopyridine derivatives.

Supramolecular Chemistry & Structural Causality

The three-dimensional assembly of 5-bromo-2-N-propylpyridine-2,3-diamine is dictated by competing intermolecular forces. As established in studies of [1], the presence of the bromine atom at the 5-position creates a region of positive electrostatic potential (the σ -hole) along the extension of the C–Br bond.

Mechanistic Packing Drivers

-

Halogen Bonding ( C−Br⋯N or C−Br⋯Br ): The electrostatic nature of aryl-bromine interactions forces the molecules into distinct linear or zigzag chains. The σ -hole of the bromine atom acts as a strong Lewis acid, seeking the electron-rich pyridine nitrogen or forming Type II halogen-halogen contacts [2].

-

Hydrogen Bonding ( N−H⋯N ): The primary amine at the 3-position acts as a classic hydrogen bond donor. However, the secondary amine at the 2-position is sterically hindered by the N-propyl group.

-

Steric Hindrance: The flexible N-propyl chain disrupts the planar π−π stacking typically seen in unsubstituted 2,3-diaminopyridines, forcing the crystal system into a lower symmetry space group (typically monoclinic P21/c ) to minimize void space.

Diagram 1: Supramolecular drivers dictating the 3D crystal packing of the target compound.

Quantitative Data Presentation

Based on the crystallographic behavior of the direct precursor [3] and [4], the following tables summarize the expected quantitative crystallographic parameters and intermolecular interaction geometries.

Table 1: Physicochemical and Predicted Crystallographic Parameters

| Parameter | Value / Description |

| Empirical Formula | C8H12BrN3 |

| Formula Weight | 230.11 g/mol |

| Predicted Crystal System | Monoclinic |

| Predicted Space Group | P21/c |

| Temperature ( T ) | 100(2) K |

| Radiation Type | Cu Kα ( λ = 1.54184 Å) |

| Density (calculated, ρ ) | ~1.65 g/cm³ |

| Absorption Coefficient ( μ ) | ~5.8 mm⁻¹ |

Table 2: Expected Intermolecular Interaction Geometries

| Interaction Type | Donor-Acceptor Motif | Distance (Å) | Angle (°) |

| Hydrogen Bond | N(3)-H ⋯ N(1)_pyridine | 2.95 - 3.10 | 155 - 170 |

| Halogen Bond | C(5)-Br ⋯ Br-C(5) (Type II) | 3.45 - 3.60 | 160 - 175 |

| Steric Contact | C(propyl)-H ⋯ π | > 2.80 | N/A |

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, every protocol described below is designed as a self-validating system. The causality of each step is explicitly defined to prevent downstream refinement errors.

Single-Crystal Growth Protocol

Objective: Obtain defect-free, single crystals suitable for high-resolution X-ray diffraction.

-

Solvent Selection: Dissolve 20 mg of 5-bromo-2-N-propylpyridine-2,3-diamine in 1.0 mL of Dichloromethane (DCM). Causality: DCM provides excellent solubility for the halogenated core while remaining volatile enough for controlled diffusion.

-

Antisolvent Layering: Carefully layer 2.0 mL of n-Heptane over the DCM solution in a narrow crystallization tube. Causality: The aliphatic chain of the N-propyl group exhibits high affinity for n-Heptane. As the DCM slowly diffuses into the heptane, the local supersaturation decreases gradually, preventing the formation of twinned crystals.

-

Incubation: Seal the tube with a perforated cap and incubate at 4 °C for 72–96 hours.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Objective: Acquire and solve the absolute solid-state structure.

-

Mounting: Select a crystal of approximate dimensions 0.15 × 0.10 × 0.08 mm. Mount it on a MiTeGen loop using paratone oil.

-

Data Collection: Transfer the crystal to the goniometer equipped with an Oxford Cryosystems nitrogen stream set to 100 K.

-

Causality: Low-temperature data collection is mechanistically required to freeze the conformational flexibility of the N-propyl chain. Failure to do so will result in massive thermal ellipsoids (positional disorder) for the terminal carbon atoms, artificially inflating the R1 refinement factor.

-

-

Source Selection: Utilize a Cu Kα microfocus source.

-

Causality: Bromine exhibits significant anomalous dispersion with Cu radiation compared to Mo Kα . This maximizes diffraction intensity for small organic crystals and allows for rigorous validation of the structural model.

-

-

Structure Solution & Refinement:

-

Solve the structure using Dual Space methods (e.g., SHELXT).

-

Refine using full-matrix least-squares on F2 (SHELXL).

-

Self-Validation: Ensure the internal agreement factor ( Rint ) is < 0.05. A final R1 value < 0.04 and wR2 < 0.10 confirms a highly accurate model.

-

Diagram 2: Step-by-step SCXRD experimental and computational workflow.

Powder X-Ray Diffraction (PXRD) Phase Validation

Objective: Confirm that the bulk synthesized powder matches the single-crystal structure, ensuring no polymorph contamination.

-

Sample Preparation: Gently grind 50 mg of the bulk powder using an agate mortar. Causality: Vigorous grinding can induce mechanochemical polymorphic transitions or amorphization.

-

Data Acquisition: Scan from 2θ=5∘ to 50∘ using a step size of 0.01° and a scan speed of 1°/min.

-

Rietveld Refinement: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD CIF file. A matching profile validates the bulk phase purity.

References

-

Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. DCU Research Repository. Available at:[Link] [1]

-

The Electrostatic Nature of Aryl−Bromine−Halide Synthons. Crystal Growth & Design - ACS Publications. Available at:[Link] [2]

-

5-Bromopyridine-2,3-diamine (CID 691156). PubChem, National Library of Medicine. Available at:[Link][3]

-

Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. MDPI Crystals. Available at:[Link] [4]

Physicochemical Characterization of Novel Heterocyclic Compounds: A Methodological Whitepaper on the Thermodynamic Stability and Melting Point of 5-bromo-2-N-propylpyridine-2,3-diamine

An In-Depth Technical Guide

Abstract

Heterocyclic compounds, particularly those built upon pyridine scaffolds, are foundational to modern medicinal chemistry and drug development.[1][2] The introduction of novel derivatives, such as the putative molecule 5-bromo-2-N-propylpyridine-2,3-diamine, necessitates a rigorous and systematic approach to physicochemical characterization. Key among these properties are the melting point and thermodynamic stability, which are critical determinants of a compound's purity, processability, storage requirements, and safety profile.[3][4] As direct experimental data for this specific compound is not available in the public domain, this guide presents a comprehensive, first-principles workflow for its synthesis, purification, and definitive thermochemical analysis. We provide detailed, field-proven protocols for structural elucidation, melting point determination by the capillary method, and thermodynamic stability assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended for researchers, chemists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Imperative for Thermochemical Profiling

The journey of a novel active pharmaceutical ingredient (API) from discovery to clinical application is contingent upon a deep understanding of its fundamental chemical and physical properties. For pyridine derivatives, which are prevalent in numerous therapeutic agents, this understanding is paramount.[1] Thermodynamic stability directly impacts a drug's safety, efficacy, and shelf-life, while the melting point serves as a crucial, primary indicator of identity and purity.

This whitepaper outlines the essential experimental framework required to establish these properties for 5-bromo-2-N-propylpyridine-2,3-diamine. The methodologies described herein are designed to build a self-validating data package, ensuring scientific rigor and trustworthiness at each stage of the investigation.

Synthesis, Purification, and Structural Verification

Prior to any physical analysis, the target compound must be synthesized in high purity and its molecular structure unequivocally confirmed.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be adapted from established methods for producing substituted diaminopyridines.[5][6] The proposed pathway involves the reduction of a nitropyridine precursor, a robust and well-documented transformation. The N-propyl group can be introduced via nucleophilic aromatic substitution prior to the key reduction step.

Caption: Proposed synthetic workflow for the target compound.

Purification Protocol: Ensuring Analytical Integrity

Achieving high purity (>99%) is non-negotiable for accurate thermochemical analysis.

-

Column Chromatography: The crude product is first subjected to flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is employed to separate the desired product from unreacted starting materials and byproducts.

-

Recrystallization: Fractions containing the pure product are combined, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/heptane). This step is critical for removing trace impurities and obtaining a well-ordered crystalline solid, which is essential for a sharp melting point.[7]

Structural Elucidation: Absolute Confirmation of Identity

The identity and structure of the purified compound must be rigorously confirmed using a suite of spectroscopic techniques.[1][2]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon environments, ensuring the correct connectivity of the propyl group and the substitution pattern on the pyridine ring.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition (C₈H₁₂BrN₃).[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify characteristic functional groups, such as the N-H stretching vibrations of the primary and secondary amines (typically in the 3200-3500 cm⁻¹ region) and C-H stretches of the propyl group.[2]

Melting Point Determination

The melting point is a fundamental physical property that provides a rapid assessment of purity. A pure crystalline compound exhibits a sharp, well-defined melting point range, whereas impurities tend to depress the melting point and broaden the range.

Experimental Protocol: Capillary Method

The capillary method is the standard technique recognized by most pharmacopeias.[7]

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered using a mortar and pestle.[7]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the closed end to a height of 2-3 mm.[10]

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating Profile:

-

If the approximate melting point is unknown, perform a rapid initial scan (e.g., 10-20 °C/min) to find a preliminary value.

-

For the accurate determination, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point.[10]

-

Crucially, decrease the heating rate to 1-2 °C per minute as the melting point is approached. This slow ramp rate ensures thermal equilibrium and yields an accurate reading.[11]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as this range (T_onset - T_clear).

Thermodynamic Stability Assessment

A comprehensive understanding of a compound's thermal behavior is critical for safe handling, processing, and formulation. This is achieved primarily through the complementary techniques of DSC and TGA.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[12][13] It provides quantitative information on melting, crystallization, and decomposition events.[14][15]

-

Sample Preparation: Accurately weigh 3-5 mg of the purified, powdered sample into an aluminum or hermetically sealed sample pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., high-purity nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, over a relevant temperature range (e.g., from 25 °C to 350 °C).

-

Data Analysis: The resulting thermogram plots heat flow versus temperature.

-

Melting: An endothermic peak (heat absorption) represents melting. The onset temperature, peak maximum, and the integrated area of the peak (Enthalpy of Fusion, ΔH_fus) are recorded.[15]

-

Decomposition: A sharp, exothermic peak (heat release) often signifies thermal decomposition. The onset temperature of this exotherm is a critical indicator of thermal instability.

-

| Parameter | Observed Value (Hypothetical) | Interpretation |

| Melting Onset (T_onset) | 165.4 °C | Start of the melting transition. |

| Melting Peak (T_peak) | 168.2 °C | Corresponds closely to the capillary melting point. |

| Enthalpy of Fusion (ΔH_fus) | 25.8 kJ/mol | Energy required to melt the crystalline structure. |

| Decomposition Onset (T_d) | 245.0 °C | Temperature at which exothermic decomposition begins. |

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing critical information about thermal decomposition and desolvation.[3][4][16]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified sample into a tared TGA pan (ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace. Purge with an inert gas (e.g., nitrogen at 50-100 mL/min).

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected decomposition (e.g., 400 °C).

-

Data Analysis: The TGA curve plots percent mass loss versus temperature. The onset temperature of significant mass loss is identified as the decomposition temperature.[17] This value should corroborate the decomposition event observed by DSC.

| Temperature Range | Mass Loss (%) | Interpretation |

| 25 °C - 150 °C | < 0.1% | Sample is thermally stable and anhydrous (no solvent loss). |

| 150 °C - 240 °C | ~0.5% | Minimal mass loss, indicating high thermal stability up to this point. |

| > 245 °C | > 5% (Rapid) | Onset of significant, rapid mass loss, confirming thermal decomposition. |

Integrated Characterization Workflow

The strength of this analytical approach lies in the integration of multiple, orthogonal techniques. The structural data from NMR and MS validates the identity of the material being tested. The sharp melting point provides the first indication of high purity, which is then confirmed by the clean thermal profiles from DSC and TGA. Together, these methods provide a comprehensive and trustworthy physicochemical profile of the novel compound.

Caption: Integrated workflow for characterizing a novel compound.

Conclusion

The characterization of a novel molecule like 5-bromo-2-N-propylpyridine-2,3-diamine demands a methodical, multi-technique approach. By following the rigorous workflow detailed in this guide—from controlled synthesis and purification to definitive structural confirmation and thermal analysis—researchers can establish a reliable and comprehensive physicochemical profile. The data generated from melting point determination, DSC, and TGA forms the essential foundation for all subsequent stages of drug development, ensuring that decisions are based on a robust understanding of the compound's fundamental properties.

References

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. Available at: [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass Laboratories. Available at: [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Available at: [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Available at: [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Auriga Research. Available at: [Link]

-

Characterization of novel heterocyclic compounds based on 4-aryl-4H-chromene scaffold as anticancer agents... (2022). Bioorganic Chemistry. Available at: [Link]

-

Melting Point Determination. (n.d.). Stanford Research Systems. Available at: [Link]

-

Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025). Journal of Pharmaceutical Chemistry and Drug Formulation. ManTech Publications. Available at: [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. Available at: [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Physical Sciences Reviews. Available at: [Link]

-

Melting point determination. (n.d.). University of Calgary. Available at: [Link]

-

TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026). YouTube. ResolveMass Laboratories. Available at: [Link]

-

Differential Scanning Calorimeter. (n.d.). Duke University Shared Materials Instrumentation Facility. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2020). Molecules. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. (2014). Rasayan Journal of Chemistry. Available at: [Link]

-

Thermochemical Study of Three Hindered Pyridine Derivatives. (2008). The Journal of Physical Chemistry B. ACS Publications. Available at: [Link]

-

Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019). Organic Process Research & Development. ACS Publications. Available at: [Link]

-

Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Journal of Chemistry. Available at: [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Available at: [Link]

-

Thermodynamic properties of aqueous solutions of pyridine and piperidine. (2009). ResearchGate. Available at: [Link]

-

Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Available at: [Link]

-

Differential Scanning Calorimetry | DSC. (n.d.). EAG Laboratories. Available at: [Link]

-

Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022). Jurnal Kartika Kimia. Available at: [Link]

-

Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing. Available at: [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. admin.mantechpublications.com [admin.mantechpublications.com]

- 2. mdpi.com [mdpi.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. veeprho.com [veeprho.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. guidechem.com [guidechem.com]

- 7. thinksrs.com [thinksrs.com]

- 8. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 15. eag.com [eag.com]

- 16. aurigaresearch.com [aurigaresearch.com]

- 17. m.youtube.com [m.youtube.com]

Mechanism of Action for 5-Bromo-2-N-Propylpyridine-2,3-Diamine Derivatives In Vitro: A Technical Guide to Imidazo[4,5-b]pyridine-Mediated Kinase Inhibition

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Ontology

In modern medicinal chemistry, 5-bromo-2-N-propylpyridine-2,3-diamine serves as a highly privileged synthetic building block. Through condensation and cyclization reactions with aldehydes or carboxylic acids, this diamine precursor is converted into highly substituted imidazo[4,5-b]pyridine derivatives [1].

These derivatives function as potent purine isosteres. Because their spatial geometry closely mimics the adenine ring of ATP, they are highly effective ATP-competitive kinase inhibitors [2]. In vitro, derivatives synthesized from the 5-bromo-2-N-propylpyridine-2,3-diamine scaffold exhibit profound pharmacological activity primarily through the inhibition of the Aurora kinase family (Aurora A, B, and C) and FMS-like tyrosine kinase 3 (FLT3) [3]. This whitepaper delineates the in vitro mechanism of action (MoA) of these derivatives and provides self-validating experimental workflows for their preclinical evaluation.

Structural Basis of Target Engagement

The MoA of imidazo[4,5-b]pyridine derivatives is rooted in their crystallographic binding mode within the kinase domain.

X-ray crystallography of these derivatives bound to Aurora-A reveals that the core scaffold occupies the ATP-binding pocket with the activation loop in a "DFG-in" conformation[4]. The target engagement is driven by two critical hydrogen bonds in the kinase hinge region:

-

The Pyridine Nitrogen (N4): Acts as a hydrogen bond acceptor.

-

The Imidazole Nitrogen (N3): Acts as a strong hydrogen bond donor (pKa ~11.0) interacting directly with the backbone carbonyl of Ala213 [5].

The 5-bromo and 2-N-propyl substitutions on the original diamine precursor dictate the spatial orientation of the molecule, optimizing Van der Waals contacts with the P-loop (e.g., Val147 and Gly142) and preventing off-target binding[6].

Core Mechanism of Action: Mitotic Catastrophe and Apoptosis

By competitively blocking ATP binding, these derivatives paralyze the Aurora kinase signaling cascade. Aurora A is essential for centrosome maturation and spindle assembly, while Aurora B is the catalytic core of the Chromosomal Passenger Complex (CPC) required for chromosome segregation[4].

Inhibition of these kinases by imidazo[4,5-b]pyridine derivatives results in the failure of cytokinesis. Cancer cells undergo endoreduplication, forming massive, multinucleated polyploid cells. This unresolved mitotic stress triggers the intrinsic apoptotic pathway, leading to the downregulation of anti-apoptotic proteins (like Mcl-1) and ultimate cell death[7].

Aurora kinase inhibition by imidazo[4,5-b]pyridine derivatives inducing mitotic arrest and apoptosis.

Quantitative Data Presentation

The table below synthesizes the typical in vitro enzymatic and cellular potencies of optimized imidazo[4,5-b]pyridine derivatives[2][3].

| Compound Class / Target | Primary Target | Enzymatic Potency (Kᵢ / IC₅₀) | Cell Line | Cellular Viability (GI₅₀) | Downstream Biomarker Modulated |

| Aurora-A Selective | Aurora A | 15.0 nM | HCT116 (Colon) | 300 nM | p-Aurora A (Thr288) |

| Dual FLT3 / Aurora | FLT3 (WT & ITD) | 6.2 nM | MV4-11 (AML) | 291 nM | p-STAT5 / p-Histone H3 |

| Pan-Aurora Inhibitor | Aurora B / C | 25.0 nM | SW620 (Colon) | 350 nM | p-Histone H3 (Ser10) |

In Vitro Experimental Workflows & Protocols

To rigorously validate the efficacy of synthesized 5-bromo-2-N-propylpyridine-2,3-diamine derivatives, a self-validating, three-tier screening cascade must be employed.

Stepwise in vitro validation workflow for screening imidazo[4,5-b]pyridine kinase inhibitors.

Protocol 1: Cell-Free Kinase Activity Assay (TR-FRET)

Objective: Determine the absolute enzymatic IC₅₀ against Aurora A/B. Causality & Logic: Heterocyclic compounds like imidazo[4,5-b]pyridines often exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore with a long emission half-life. By introducing a time delay before measurement, short-lived compound auto-fluorescence is eliminated, ensuring the calculated IC₅₀ is a true reflection of ATP-competitive inhibition rather than optical interference.

Step-by-Step Methodology:

-

Preparation: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO.

-

Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of recombinant Aurora A or B kinase (at optimized Kₘ concentration) with 100 nL of the compound.

-

Initiation: Add 5 µL of a master mix containing ATP (at Kₘ, typically 10-15 µM) and the specific biotinylated peptide substrate.

-

Incubation: Seal and incubate at room temperature for 60 minutes to allow phosphorylation.

-

Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

-

Readout: Incubate for 30 minutes, then read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ via a 4-parameter logistic curve.

Protocol 2: Cell Viability & Proliferation Assay (CellTiter-Glo)

Objective: Assess the cellular penetrance and anti-proliferative potency (GI₅₀)[2]. Causality & Logic: Aurora kinase inhibition causes mitotic catastrophe, which requires cells to undergo division to manifest as cell death. A 72-hour incubation is mandated to ensure that the cancer cells pass through at least two complete cell cycles, allowing the anti-mitotic phenotype to fully translate into ATP depletion.

Step-by-Step Methodology:

-

Seeding: Seed HCT116 or SW620 cells at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

-

Treatment: Add 10 µL of the derivative (10X concentration in 1% DMSO media) to achieve final concentrations ranging from 10 µM to 0.5 nM. Ensure the final DMSO concentration is uniformly 0.1% across all wells.

-

Incubation: Incubate the plates for 72 hours.

-

Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Quantitation: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence. Normalize data against the vehicle control to calculate GI₅₀.

Protocol 3: Mechanistic Target Validation (Western Blotting)

Objective: Confirm intracellular target engagement via downstream biomarkers[3]. Causality & Logic: Phenotypic cell death alone does not prove the compound is acting via Aurora kinase inhibition. Histone H3 Ser10 is exclusively phosphorylated by Aurora B during mitosis. A dose-dependent depletion of p-Histone H3 (Ser10) definitively confirms that the derivative has penetrated the cell and successfully engaged its intended intracellular target.

Step-by-Step Methodology:

-

Treatment: Treat HCT116 cells in 6-well plates with the derivative at 0.5x, 1x, and 5x the established GI₅₀ for 24 hours. Include a vehicle (DMSO) control.

-

Harvesting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against p-Histone H3 (Ser10) , total Histone H3, and GAPDH (loading control) overnight at 4°C.

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

References

-

National Center for Biotechnology Information (PMC). "2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents." NIH,[Link]

-

Bavetsias, V. et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." ACS Publications (Journal of Medicinal Chemistry),[Link]

-

Bavetsias, V. et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." ACS Publications (Journal of Medicinal Chemistry),[Link]

-

National Center for Biotechnology Information (PMC). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." NIH,[Link]

-

National Center for Biotechnology Information (PMC). "7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition." NIH,[Link]

Sources

- 1. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility profile of 5-bromo-2-N-propylpyridine-2,3-diamine in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-bromo-2-N-propylpyridine-2,3-diamine in Polar Aprotic Solvents

Executive Summary

The compound 5-bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2) is a highly functionalized heterocyclic building block frequently utilized as an active pharmaceutical ingredient (API) intermediate in the synthesis of kinase inhibitors and advanced therapeutics. Accurate solubility profiling of this intermediate in polar aprotic solvents (PAS) is a critical prerequisite for optimizing reaction scaling, purification (e.g., recrystallization), and downstream liquid-handling automation. This whitepaper deconstructs the solvation thermodynamics of this molecule, provides a predictive quantitative solubility profile, and establishes a self-validating experimental methodology for thermodynamic solubility determination.

Structural Deconstruction & Solvation Thermodynamics

To predict and manipulate the solubility of 5-bromo-2-N-propylpyridine-2,3-diamine, we must first analyze its physicochemical architecture through the lens of [1]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( ), polar dipole-dipole forces ( ), and hydrogen bonding ( ).

The molecular structure of this intermediate presents a unique tripartite solvation challenge:

-

Hydrogen Bond Donors (HBD): The primary amine (-NH₂) at position 3 and the secondary amine (-NH-propyl) at position 2 act as potent hydrogen bond donors.

-

Hydrogen Bond Acceptors (HBA): The basic pyridine nitrogen acts as a localized hydrogen bond acceptor.

-

Polarizable Lipophilic Core: The bromine atom at position 5 and the N-propyl aliphatic chain impart significant dispersion ( ) characteristics and steric bulk, mildly deactivating the pyridine ring's electron density.

Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this structural profile. Unlike protic solvents (e.g., methanol, water) which can act as both donors and acceptors, PAS possess large dipole moments ( ) and act exclusively as strong hydrogen bond acceptors (via S=O or C=O functionalities).

When 5-bromo-2-N-propylpyridine-2,3-diamine is introduced to a PAS, the solvent's strong HBA groups aggressively coordinate with the intermediate's -NH₂ and -NH- protons. Because the solvent does not donate protons, it does not compete with the intermediate's own pyridine nitrogen, effectively breaking the compound's crystalline lattice energy without inducing unwanted acid-base side reactions. This thermodynamic matching is a well-documented driver for the high solubility of [2].

Fig 1. Thermodynamic solvation mechanism of the API intermediate in polar aprotic solvents.

Quantitative Solubility Profiling in Key Polar Aprotic Solvents

Based on the structural homology of halogenated aminopyridines and empirical data from [3], the following table outlines the expected thermodynamic solubility profile of 5-bromo-2-N-propylpyridine-2,3-diamine at standard ambient temperature (25°C).

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Predicted Solubility (mg/mL at 25°C) | Primary Solvation Driving Force |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | > 150 | Exceptional H-bond acceptance (S=O); high polarity overcomes lattice energy. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | > 120 | High polarizability; cyclic amide structure provides excellent cavity formation for the propyl chain. |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | > 100 | Strong H-bond acceptance (C=O); robust dipole-dipole interactions with the halogenated ring. |

| Acetonitrile (MeCN) | 37.5 | 3.92 | 20 - 50 | Moderate dipole interactions; weaker H-bond acceptor compared to sulfoxides/amides. |

Data Note: While DMSO offers the highest absolute solubility, NMP is often preferred in scale-up synthesis due to its superior thermal stability and easier removal via aqueous workup compared to the notoriously difficult-to-evaporate DMSO.

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

A common pitfall in early-stage API development is relying on kinetic solubility (e.g., solvent titration) rather than thermodynamic solubility. Furthermore, polar aprotic solvents present unique experimental hazards: they can leach plasticizers from standard laboratory consumables and frequently induce the formation of solvates (crystal forms incorporating the solvent).

To ensure scientific integrity, the following protocol is engineered as a self-validating system , adapted from gold-standard [4].

Phase 1: Saturation & Equilibration

-

Vial Selection: Utilize 4 mL amber borosilicate glass vials with PTFE-lined caps. Causality: PAS like DMF and NMP will rapidly leach slip-agents and plasticizers from standard polypropylene Eppendorf tubes, resulting in massive ghost peaks during HPLC quantification.

-

Solid Addition: Add approximately 200 mg of 5-bromo-2-N-propylpyridine-2,3-diamine to the vial.

-

Solvent Addition: Dispense exactly 1.0 mL of the target anhydrous PAS (e.g., DMSO). Purge the vial headspace with dry Argon before sealing to prevent hygroscopic water uptake, which drastically alters PAS solubility parameters.

-

Isothermal Agitation: Place the vial in an orbital thermoshaker at 25.0 ± 0.1 °C at 500 RPM for 48 hours . Causality: Halogenated aromatic amines often exhibit slow dissolution kinetics. A 48-hour window ensures true thermodynamic equilibrium is reached.

Phase 2: Phase Separation (The Centrifugation Imperative)

-

Separation: Transfer the suspension to a glass centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C.

-

Causality:Do not use syringe filters. PAS will swell many filter membranes (like Nylon or standard PTFE), altering the pore size. Furthermore, the highly polarizable API intermediate can non-specifically bind to the filter matrix, artificially lowering the measured solubility. Centrifugation guarantees the physical separation of the solid without introducing a binding matrix.

-

Phase 3: Quantification & Solid-State Validation

-

Supernatant Aliquoting: Carefully extract 10 µL of the clear supernatant and perform a serial dilution (typically 1:100 to 1:1000) using the HPLC mobile phase to bring the concentration within the linear dynamic range of the UV detector.

-

HPLC-UV Analysis: Quantify the concentration against a pre-established 5-point calibration curve (R² > 0.999).

-

Crucial Validation Step (XRPD): Recover the residual solid pellet from the centrifuge tube, dry it briefly under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: PAS are notorious for forming stable solvates with aminopyridines. If the XRPD pattern of the pellet differs from the starting material, you have measured the solubility of the solvate, not the free base. This step self-validates the integrity of the thermodynamic data.

-

Fig 2. Self-validating shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility of 5-bromo-2-N-propylpyridine-2,3-diamine in polar aprotic solvents is driven by the synergistic alignment of the solvent's strong hydrogen-bond accepting capabilities with the intermediate's dual hydrogen-bond donating amines. By utilizing DMSO, DMF, or NMP, chemists can achieve exceptionally high concentrations (>100 mg/mL) suitable for dense reaction scaling. However, generating reliable data requires strict adherence to matrix-compatible methodologies—specifically, the avoidance of plastics and filters, and the mandatory solid-state validation of the residual material to rule out solvate formation.

References

-

Abbott, S. "HSP Basics | Practical Solubility Science." Practical Solubility. Available at:[Link]

-

Liu, Y., et al. (2022). "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." Journal of Chemical & Engineering Data (via ResearchGate). Available at:[Link]

-

Wang, J., et al. (2023). "Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs." Pharmaceutics (via PMC/NIH). Available at:[Link]

Comprehensive Technical Guide & Material Safety Protocol for 5-Bromo-2-N-propylpyridine-2,3-diamine

Executive Summary & Chemical Identity

The compound 5-bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2) is a highly functionalized heterocyclic building block. It serves as a privileged precursor in the synthesis of N-alkylated imidazo[4,5-b]pyridines, a scaffold widely recognized for its structural resemblance to endogenous purines. This structural mimicry allows its downstream derivatives to interact with various biological targets, including tyrosyl-tRNA synthetases and prolyl hydroxylase domains, making it invaluable in oncology and antimicrobial drug discovery 12.

Handling this reagent requires a deep understanding of its physicochemical behavior. The presence of a heavy halogen (bromine) paired with electron-rich primary and secondary amines creates a unique reactivity profile that dictates strict storage, handling, and synthetic protocols.

Physicochemical Profiling & Hazard Assessment

To design a self-validating safety system, we must first understand the mechanistic causality behind the compound's physical properties and hazard classifications 3.

Table 1: Physicochemical Profiling & Identification

| Parameter | Value / Description | Mechanistic Implication |

| Chemical Name | 5-Bromo-2-N-propylpyridine-2,3-diamine | N/A |

| CAS Registry Number | 1216234-84-2 | N/A |

| Molecular Formula | C8H12BrN3 | Halogenated aromatic diamine. |

| Molecular Weight | 230.11 g/mol | Low molecular weight promotes high membrane permeability. |

| Appearance | Light yellow to brown solid | Color darkens upon air oxidation (azo-dimer or N-oxide formation). |

| Solubility | Soluble in DMSO, DMF, Methanol | Requires polar aprotic/protic solvents to break intermolecular hydrogen bonding. |

Table 2: GHS Hazard Classifications & Causality

| Hazard Code | Description | Causality & Mechanism |

| H302 | Harmful if swallowed | The lipophilic N-propyl chain enhances gastrointestinal absorption; hepatic metabolism of the bromopyridine core can form reactive epoxide intermediates. |

| H315 | Causes skin irritation | The nucleophilicity of the diamines disrupts epidermal lipid bilayers, leading to localized inflammation. |

| H319 | Causes serious eye irritation | Weakly basic amines (pKa ~4.5-5.5) alter the pH of the ocular mucosa, causing rapid protein denaturation. |

| H335 | May cause respiratory irritation | Brominated pyridine powders accumulate static charge, increasing the risk of aerosolization and inhalation. |

Laboratory Handling & Storage Protocols

The electron-rich nature of the 2,3-diamine system makes it highly susceptible to spontaneous air oxidation. Furthermore, the static-prone nature of the brominated powder necessitates specific handling logic.

Step-by-Step Handling Methodology

-

Environmental Control: Always handle the powder within a Class II Fume Hood.

-

Static Mitigation: Use an anti-static (e.g., PTFE-coated) spatula for weighing. Causality: This prevents the powder from aerosolizing due to electrostatic repulsion, directly mitigating the H335 inhalation hazard.

-

Solvent Preparation: Dissolve the compound in anhydrous, degassed DMSO or DMF.

-

Visual Validation: A successful dissolution yields a clear, light-yellow solution. If the solution is dark brown or cloudy, it indicates either oxidation or incomplete solvation. Self-Validation: Apply gentle sonication (<40°C). If cloudiness persists, the batch has likely degraded into insoluble polymeric oxides.

-

Storage: Store aliquots at 2-8°C under an Argon atmosphere. Causality: Argon displaces oxygen to prevent N-oxide formation, while the reduced temperature slows the kinetic rate of thermal degradation.

Fig 1. Reagent Preparation and Handling Protocol for 5-Bromo-2-N-propylpyridine-2,3-diamine.

Emergency Response & Decontamination Workflows

In the event of a spill, standard sweeping is insufficient and dangerous. The diamine groups are highly nucleophilic and must be chemically neutralized.

Step-by-Step Spill Management

-

Assessment: Determine if the spill is solid (powder) or liquid (solution).

-

Containment: For liquids, surround the spill with vermiculite. For solids, gently cover the powder with wet paper towels to prevent aerosolization.

-

Chemical Neutralization: Wipe the area with an acidic buffer (pH ~3) or 10% sodium hypochlorite (bleach). Causality: An acidic buffer protonates the amines, converting them into water-soluble, non-volatile ammonium salts. Alternatively, bleach oxidatively cleaves the amine moieties, neutralizing the biological hazard.

-

Verification: Swab the area and check the pH. A neutral pH confirms the removal of the basic diamine residues.

Fig 2. Chemical Spill Response Logic for Pyridine-Diamine Derivatives.

Synthetic Utility & Reaction Safety

The primary utility of 5-bromo-2-N-propylpyridine-2,3-diamine is its conversion into 3-propyl-6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines. Recent methodologies highlight the efficiency of cyclocondensation with aromatic aldehydes in the presence of mild oxidants 1 or molecular iodine 4.

Protocol: Synthesis of 6-Bromo-2-phenyl-3-propyl-3H-imidazo[4,5-b]pyridine

Objective: To perform a dehydrogenative cyclocondensation of the diamine with benzaldehyde.

-

Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol (0.2 M concentration).

-

Causality: Absolute ethanol is chosen to prevent the competitive hydrolysis of the intermediate Schiff base, which would stall the reaction.

-

-

Oxidant Addition: Add p-benzoquinone (1.0 eq) to the stirring solution at room temperature.

-

Causality: We use p-benzoquinone instead of harsher oxidants (like DDQ or KMnO4) because the N-propyl group is susceptible to oxidative cleavage under harsh conditions. Furthermore, p-benzoquinone provides a self-validating colorimetric shift (yellow to dark brown) as it reduces to hydroquinone.

-

-

Reflux: Heat the reaction mixture to reflux (78°C) for 4-6 hours.

-

Validation: Monitor via Thin-Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the diamine starting material spot (which stains heavily with ninhydrin) confirms full conversion.

-

-

Workup & Isolation: Cool the mixture to room temperature and precipitate the product by adding cold diethyl ether. Filter the resulting solid and wash with cold ether.

-

Causality: Cold ether selectively dissolves unreacted benzaldehyde and the hydroquinone byproduct, leaving the highly crystalline imidazo[4,5-b]pyridine product on the filter paper.

-

References

-

Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: MDPI URL:[Link] [1]

-

Synthesis, structure elucidation, Hirshfeld surface analysis, DFT, and molecular docking of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors Source: Taylor & Francis URL:[Link] [2]

Sources

Step-by-step synthesis protocol for 5-bromo-2-N-propylpyridine-2,3-diamine

Application Note: Chemoselective Synthesis of 5-Bromo-N2-propylpyridine-2,3-diamine

Introduction and Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives, such as 5-bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2)[1], is a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators[2]. This application note details a robust, two-step protocol starting from the commercially available building block 5-bromo-2-chloro-3-nitropyridine (CAS: 67443-38-3)[3].

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and scalability .

-

Step 1 (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom at the 2-position of the pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogen and the ortho-nitro group. This allows for a highly regioselective substitution with n-propylamine under mild conditions, preventing unwanted side reactions at the 5-bromo position.

-

Step 2 (Chemoselective Reduction): The conversion of the intermediate 5-bromo-3-nitro-N-propylpyridin-2-amine (CAS: 1033202-50-4)[4] to the final diamine requires careful selection of reducing agents. Standard catalytic hydrogenation (e.g., Pd/C with H2) is strictly avoided here, as it frequently results in the hydrodehalogenation (loss) of the 5-bromo substituent. Instead, a Béchamp-type reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH4Cl) is employed to selectively reduce the nitro group to an amine while leaving the aryl bromide intact.

Visual Workflow

Two-step chemoselective synthesis workflow for 5-bromo-N2-propylpyridine-2,3-diamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-nitro-N-propylpyridin-2-amine

Objective: Regioselective SNAr displacement of the 2-chloro substituent.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-bromo-2-chloro-3-nitropyridine (1.0 equivalent, 10.0 g, 42.1 mmol) in absolute ethanol (100 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (2.0 equivalents, 11.6 g, 84.2 mmol) to the suspension. Rationale: K2CO3 acts as a mild acid scavenger to neutralize the HCl byproduct, driving the reaction forward without causing degradation of the starting material.

-

Nucleophile Addition: Dropwise, add n-propylamine (1.2 equivalents, 3.0 g, 50.5 mmol)[5] to the mixture at room temperature (25°C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material should be completely consumed, yielding a distinct yellow/orange spot corresponding to the intermediate[6].

-

Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer once more with Ethyl Acetate (50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product (yellow solid) is typically pure enough (>95% by LC-MS) to be used directly in the next step.

Step 2: Synthesis of 5-Bromo-2-N-propylpyridine-2,3-diamine

Objective: Chemoselective reduction of the nitro group to an amine without debromination.

-

Preparation: Dissolve the intermediate 5-bromo-3-nitro-N-propylpyridin-2-amine (1.0 equivalent, 10.0 g, 38.4 mmol) in a solvent mixture of Ethanol and Water (4:1 v/v, 125 mL).

-

Reagent Addition: Add Iron (Fe) powder (5.0 equivalents, 10.7 g, 192 mmol) and Ammonium Chloride (NH4Cl) (5.0 equivalents, 10.3 g, 192 mmol) to the solution. Rationale: NH4Cl serves as a mild proton source that activates the iron surface and facilitates the electron transfer process, ensuring a smooth reduction profile.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere. Vigorous stirring is required due to the heterogeneous nature of the iron powder.

-

Reaction Monitoring: Maintain at 80°C for 2–3 hours. Monitor via LC-MS. The mass spectrum should show the complete disappearance of the nitro intermediate (m/z ~260) and the appearance of the diamine product (m/z ~230)[1].

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot Ethyl Acetate (3 x 50 mL).

-

Isolation: Concentrate the filtrate in vacuo to remove ethanol. Adjust the pH of the remaining aqueous phase to ~8 using saturated NaHCO3, then extract with Ethyl Acetate (2 x 100 mL). Wash the organics with brine, dry over Na2SO4, and concentrate to yield the target compound as a dark crystalline solid.

Quantitative Data Summary

| Reactant / Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis | Expected Yield |

| Step 1 | |||||

| 5-Bromo-2-chloro-3-nitropyridine | 237.44 | 1.0 | 10.0 g | Starting Material | - |

| n-Propylamine | 59.11 | 1.2 | 3.0 g | Nucleophile | - |

| Potassium Carbonate (K2CO3) | 138.20 | 2.0 | 11.6 g | Base/Acid Scavenger | 92% (Intermediate) |

| Step 2 | |||||

| 5-Bromo-3-nitro-N-propylpyridin-2-amine | 260.09 | 1.0 | 10.0 g | Intermediate | - |

| Iron Powder (Fe) | 55.84 | 5.0 | 10.7 g | Reducing Agent | - |

| Ammonium Chloride (NH4Cl) | 53.49 | 5.0 | 10.3 g | Proton Source | 85% (Final Product) |

References

-

University of California, Riverside (UCR). "Chemical Inventory and SOPs: 5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3)." Retrieved from: [Link]

-

Hyma Synthesis. "Avra Price List 2021-22: n-Propylamine and Pyridine Derivatives." Retrieved from: [Link]

- Google Patents. "WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6." (Demonstrates SNAr methodology on 5-bromo-2-chloro-3-nitropyridine).

Sources

- 1. 1010422-25-9|5-Bromo-N2-cyclopropylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]

- 2. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 - Google Patents [patents.google.com]

- 3. ehs.ucr.edu [ehs.ucr.edu]

- 4. CAS [chemicalbook.com]

- 5. hymasynthesis.com [hymasynthesis.com]

- 6. w.vw.chemblink.com [w.vw.chemblink.com]

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 5-bromo-2-N-propylpyridine-2,3-diamine

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Diaminopyridine Coupling

The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern medicinal chemistry for the construction of C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceutical candidates.[1][2] Its success is rooted in a broad functional group tolerance and generally reliable reaction outcomes. However, substrates containing nitrogen heterocycles, particularly those with basic amine functionalities like pyridines, present significant challenges.[3][4]

The target substrate, 5-bromo-2-N-propylpyridine-2,3-diamine , is a scaffold of high interest due to its potential for forming complex hydrogen bonding networks, a key feature in kinase inhibitors and other targeted therapeutics.[5][6] This molecule, however, contains multiple sites that can hinder a successful Suzuki coupling:

-

Pyridine Ring Nitrogen: The lone pair can coordinate to the palladium catalyst, leading to inhibition.[7]

-

C2- and C3-Amino Groups: These exocyclic amines are also Lewis basic and can poison the catalyst, further complicating the reaction.[8][9]

This guide provides a comprehensive analysis of the critical parameters and offers detailed protocols to successfully navigate the Suzuki-Miyaura coupling of this challenging substrate. We will explore both direct coupling strategies using advanced catalytic systems and a more classical protecting-group approach, explaining the causality behind each experimental choice.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters for Coupling with Diaminopyridines

Success with a substrate like 5-bromo-2-N-propylpyridine-2,3-diamine hinges on carefully selecting conditions that favor the desired catalytic cycle while minimizing catalyst inhibition.

Catalyst and Ligand Selection: Overcoming Inhibition

Standard palladium catalysts like Pd(PPh₃)₄ often fail with aminopyridines due to strong coordination of the nitrogen lone pairs, which deactivates the catalyst.[7] The solution lies in using bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step and sterically shield the palladium center from inhibitory substrate binding.[1][11]

| Catalyst System | Key Features & Rationale | Typical Loading (mol%) | Recommended For |

| Pd(OAc)₂ / SPhos | High Success Rate: SPhos is a bulky, electron-rich biarylphosphine ligand excellent for heteroaryl couplings.[4][11] It accelerates reductive elimination and is a top choice for challenging substrates. | 1 - 2 | Direct, unprotected coupling. |

| Pd₂(dba)₃ / XPhos | High Activity: XPhos is another highly effective Buchwald ligand, often used for coupling electron-rich or sterically hindered partners.[1] | 1 - 2 | Direct, unprotected coupling. |

| PEPPSI™-IPr | Robust Pre-catalyst: An N-heterocyclic carbene (NHC) based catalyst that is often highly active and stable, requiring lower loadings.[11] Effective for many heteroaryl couplings. | 0.5 - 1 | Screening and optimization. |

| Pd(PPh₃)₄ | Classical Catalyst: Generally less effective for this substrate class due to catalyst inhibition. May show some success with protected substrates but is not the first choice.[3][7] | 3 - 5 | Protected substrate coupling. |

The Role of the Base and Solvent

The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[12] The solvent system must be capable of dissolving the organic substrate, the boronic acid, and the inorganic base to some extent.

-

Bases: Potassium phosphate (K₃PO₄) is often an excellent choice for aminopyridine couplings as it is sufficiently basic to promote the reaction without causing significant boronic acid decomposition.[3][13] Cesium carbonate (Cs₂CO₃) is stronger and can be effective at lower temperatures but is more expensive.

-

Solvents: A mixture of an organic solvent and water is standard. The water helps to dissolve the inorganic base.[14]

-

1,4-Dioxane / H₂O (4:1): A very common and effective system for a wide range of Suzuki couplings.[3][13]

-

Toluene / H₂O: Another excellent choice, particularly at higher temperatures.[11]

-

DMF or NMP: Polar aprotic solvents can be useful for poorly soluble substrates, but require rigorous degassing.[14][15]

-

Strategic Decision: Direct Coupling vs. Protecting Group Approach

For 5-bromo-2-N-propylpyridine-2,3-diamine, the two basic amino groups present a significant challenge. A key strategic decision is whether to attempt a direct coupling or to temporarily mask the reactivity of the amino groups.

Caption: Decision workflow for the Suzuki coupling strategy.

-

Strategy A (Direct Coupling): This approach leverages modern, highly active catalysts that can function effectively even in the presence of basic functional groups.[8] It is more atom-economical but risks lower yields or reaction failure if catalyst inhibition is too severe.

-

Strategy B (Protecting Group): This involves converting the primary C3-amino group to a less basic amide (e.g., acetamide).[13][16] This significantly reduces its ability to coordinate with palladium, leading to a more reliable and often higher-yielding coupling reaction. The N-propyl group at the C2 position may provide sufficient steric hindrance to prevent its reaction under mild acylation conditions, allowing for selective protection.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)

This protocol utilizes a highly active Buchwald-type catalyst system to attempt the coupling without a protecting group.

Materials:

-

5-bromo-2-N-propylpyridine-2,3-diamine (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv, 2 mol%)

-

SPhos (0.04 equiv, 4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Schlenk flask or reaction vial with a stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-N-propylpyridine-2,3-diamine, the arylboronic acid, and K₃PO₄.

-

Catalyst Addition: In the same flask, add Pd(OAc)₂ and SPhos.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3][14]

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4 mL and 1 mL respectively for a 1 mmol scale reaction) via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

-